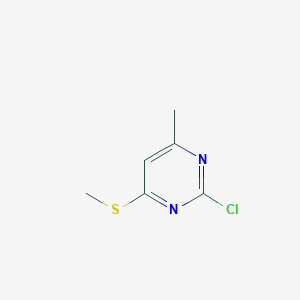

2-Chloro-4-methyl-6-(methylthio)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methyl-6-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2S/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWCUQHONLZTOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610275 | |

| Record name | 2-Chloro-4-methyl-6-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89466-59-1 | |

| Record name | 2-Chloro-4-methyl-6-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Scaffold: A Technical Guide to 2-Chloro-4-methyl-6-(methylthio)pyrimidine in Modern Drug Discovery

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and strategic applications of 2-Chloro-4-methyl-6-(methylthio)pyrimidine. This versatile heterocyclic compound has emerged as a critical building block in medicinal chemistry, particularly in the development of targeted therapeutics. This guide will delve into the nuanced reactivity of this scaffold, providing field-proven insights into its manipulation for the synthesis of novel bioactive molecules.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted pyrimidine with the molecular formula C₆H₇ClN₂S.[1][2] Its structure is characterized by a pyrimidine ring functionalized with a chloro group at the 2-position, a methyl group at the 4-position, and a methylthio group at the 6-position. This unique arrangement of substituents imparts a distinct reactivity profile that is highly valuable in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 89466-59-1 | [2] |

| Molecular Formula | C₆H₇ClN₂S | [1][2] |

| Molecular Weight | 174.65 g/mol | [1] |

| Physical Form | Solid | [2] |

| Storage | Inert atmosphere, 2-8°C | [2] |

The presence of an electron-withdrawing chlorine atom at the 2-position and an electron-donating methylthio group at the 6-position creates a nuanced electronic landscape on the pyrimidine ring, influencing its reactivity in various chemical transformations.

Synthesis of the Scaffold: A Proposed Synthetic Pathway

While numerous methods exist for the synthesis of substituted pyrimidines, a common and efficient route to this compound can be conceptualized from readily available starting materials. A plausible and industrially scalable synthesis can be envisioned starting from 4-hydroxy-6-methyl-2-thiopyrimidine. The rationale behind this proposed multi-step synthesis is to sequentially introduce the required functional groups with high regioselectivity.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed):

Step 1: S-Methylation of 4-Hydroxy-6-methyl-2-thiopyrimidine

The initial step involves the selective S-methylation of the thiouracil derivative. The thione tautomer is more stable and the sulfur atom is a soft nucleophile, readily reacting with soft electrophiles like methyl iodide.

-

To a stirred solution of 4-hydroxy-6-methyl-2-thiopyrimidine (1 equivalent) in a suitable solvent such as ethanol or methanol, add a base like sodium hydroxide or sodium methoxide (1.1 equivalents) at room temperature.

-

Stir the mixture until a clear solution is obtained, indicating the formation of the sodium salt.

-

Cool the reaction mixture to 0-5°C using an ice bath.

-

Add methyl iodide (1.1 equivalents) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-hydroxy-6-methyl-2-(methylthio)pyrimidine.

Step 2: Chlorination of 4-Hydroxy-6-methyl-2-(methylthio)pyrimidine

The subsequent step is the conversion of the hydroxyl group to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). The hydroxyl group in the pyrimidine ring exists in equilibrium with its keto tautomer (a pyrimidone), and the chlorination proceeds via the hydroxyl form.

-

To a flask containing 4-hydroxy-6-methyl-2-(methylthio)pyrimidine (1 equivalent), add phosphorus oxychloride (5-10 equivalents) at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 3-6 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

-

Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrimidine ring proton, a singlet for the methyl group attached to the ring, and a singlet for the methylthio group protons. The chemical shifts would be influenced by the electronic environment of the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the six carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-Cl stretching vibration, C-S stretching, and various vibrations associated with the pyrimidine ring and the methyl groups.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (174.65 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak).

Chemical Reactivity and Synthetic Utility

The strategic placement of the chloro, methyl, and methylthio groups on the pyrimidine ring makes this compound a versatile intermediate for the synthesis of a diverse range of heterocyclic compounds. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SₙAr) reactions.

Sources

2-Chloro-4-methyl-6-(methylthio)pyrimidine CAS number

An In-depth Technical Guide to 2-Chloro-4-methyl-6-(methylthio)pyrimidine

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis. We delve into its fundamental physicochemical properties, explore its nuanced reactivity, present detailed synthetic protocols, and discuss its strategic applications in the fields of drug discovery and agrochemical development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this versatile reagent.

Introduction and Core Identification

This compound is a polysubstituted pyrimidine that serves as a valuable intermediate for the synthesis of a wide array of more complex molecular architectures. The pyrimidine core is a foundational scaffold in numerous biologically active compounds, including several commercial drugs, due to its ability to engage in various biological interactions such as hydrogen bonding and π-stacking.[1][2] The strategic placement of a reactive chlorine atom, a modifiable methylthio group, and a methyl group provides multiple avenues for selective functionalization, making it a highly sought-after precursor in medicinal chemistry.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number: 89466-59-1 .[3][4]

Physicochemical and Structural Properties

The compound is typically a solid at ambient temperature and requires storage in an inert atmosphere at 2-8°C to ensure stability.[4] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 89466-59-1 | [3][4] |

| Molecular Formula | C₆H₇ClN₂S | [3][4][5] |

| Molecular Weight | 174.65 g/mol | [4][5][6] |

| Appearance | Solid | [4][6] |

| Purity | Typically ≥95% | [4][6] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4] |

| InChI Key | GLWCUQHONLZTOE-UHFFFAOYSA-N | [4][5] |

| SMILES | Cc1cc(nc(Cl)n1)SC | [5] |

Reactivity Analysis and Synthetic Landscape

The synthetic utility of this compound stems from the distinct reactivity of its substituents. The pyrimidine ring is electron-deficient, which activates the chlorine atom at the C2-position for nucleophilic aromatic substitution (SNAr).

Caption: Key reactive sites of this compound.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The most common transformation involves the displacement of the C2-chloro substituent. The electron-withdrawing nature of the two ring nitrogens makes the C2 and C4 positions highly electrophilic. This allows for efficient reaction with a wide range of nucleophiles.

-

Amination: Reaction with primary or secondary amines is a cornerstone for building libraries of potential kinase inhibitors and other pharmacologically active molecules.

-

Alkoxylation/Aryloxylation: Alcohols and phenols can displace the chloride, typically in the presence of a base, to form ether linkages.

-

Thiolation: Thiols react readily to introduce new sulfur-containing moieties.

The regioselectivity of SNAr reactions on substituted dichloropyrimidines can be complex, but in this molecule, the C2 position is the sole chloro-substituted site, simplifying reaction outcomes.[7]

Oxidation and Subsequent Substitution of the Methylthio Group

While the methylthio group itself is a poor leaving group, it can be readily oxidized to the corresponding methylsulfonyl (-SO₂Me) group using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA). The resulting sulfone is an excellent leaving group, enabling a second, sequential SNAr reaction at the C6-position. This two-step process dramatically expands the synthetic possibilities, allowing for the creation of differentially substituted pyrimidines. Studies on related 2-sulfonylpyrimidines confirm their significantly higher reactivity compared to their 2-chloro or 2-methylthio counterparts.[8]

Experimental Protocol: Synthesis of a 2-Aminopyrimidine Derivative

This section provides a validated, step-by-step methodology for a representative SNAr reaction, demonstrating the practical application of the title compound.

Objective: To synthesize N-benzyl-4-methyl-6-(methylthio)pyrimidin-2-amine via nucleophilic substitution.

Materials:

-

This compound (1 eq.)

-

Benzylamine (1.1 eq.)

-

Potassium Carbonate (K₂CO₃) (2.0 eq.)

-

Acetonitrile (CH₃CN) (approx. 0.1 M concentration)

Caption: Workflow for a typical aminodechlorination reaction.

Procedure:

-

Reaction Setup: To a stirred solution of this compound in acetonitrile, add benzylamine followed by potassium carbonate.

-

Heating: Heat the reaction mixture to reflux (approximately 82°C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the solid cake with a small amount of acetonitrile.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-benzyl-4-methyl-6-(methylthio)pyrimidin-2-amine.

Causality: Potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent that facilitates the SNAr mechanism.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs for oncology, infectious diseases, and CNS disorders.[2] this compound is a key starting material for accessing novel pyrimidine derivatives for drug development programs.

-

Kinase Inhibitors: Many kinase inhibitors feature a 2-aminopyrimidine core, which serves as a hinge-binding motif in the ATP-binding pocket of kinases. This compound is an ideal precursor for synthesizing libraries of such inhibitors for cancer therapy.

-

Antimicrobial Agents: Pyrimidine derivatives have shown broad-spectrum antimicrobial activity.[1] Functionalization of this scaffold can lead to new compounds targeting bacterial or fungal pathways.

-

Agrochemicals: The reactivity of this compound is also harnessed in the development of new herbicides and fungicides, where the pyrimidine core contributes to the biological activity.[9]

Caption: Conceptual pathway from core scaffold to a potential lead compound.

Safety, Handling, and Storage

As a chemical intermediate, this compound must be handled with appropriate safety precautions.

| Hazard Information | Precautionary & First Aid Measures |

| Pictogram: GHS07 (Exclamation Mark)[4] | Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[4] |

| Signal Word: Warning[4] | Response (Eyes): P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4] |

| Hazard Statements: | Response (Skin): IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10] |

| H315: Causes skin irritation[4] | Response (Inhalation): IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[10] |

| H319: Causes serious eye irritation[4] | Storage: Store in a well-ventilated place. Keep container tightly closed.[10] |

| H335: May cause respiratory irritation[4] | Disposal: Dispose of contents/container to an approved waste disposal plant.[10] |

Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Ensure eyewash stations and safety showers are readily accessible.[10] Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place, preferably refrigerated (2-8°C) as recommended by suppliers.[4]

Conclusion

This compound is more than a mere chemical; it is an enabling tool for innovation in the life sciences. Its well-defined reactivity, characterized by a highly active C2-chloro position and a versatile C6-methylthio group, provides a reliable and predictable platform for constructing diverse molecular libraries. For researchers in drug discovery and agrochemical synthesis, a thorough understanding of this compound's properties and reaction mechanisms is essential for the efficient development of novel, high-value molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thio pyrimidine [m.chemicalbook.com]

- 4. This compound | 89466-59-1 [sigmaaldrich.com]

- 5. GSRS [precision.fda.gov]

- 6. 4-Chloro-6-methyl-2-(methylthio)-pyrimidine | CymitQuimica [cymitquimica.com]

- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Buy 2-Chloro-4-(methylthio)pyrimidine | 49844-93-1 [smolecule.com]

- 10. fishersci.com [fishersci.com]

physical and chemical properties of 2-Chloro-4-methyl-6-(methylthio)pyrimidine

An In-depth Technical Guide to 2-Chloro-4-methyl-6-(methylthio)pyrimidine

Introduction

This compound is a trifunctional heterocyclic compound of significant interest to the scientific community, particularly in the realms of medicinal chemistry and materials science. As a substituted pyrimidine, it belongs to a class of compounds that form the backbone of nucleic acids and are prevalent in a wide array of pharmaceuticals, including antibacterial and anti-tumor agents[1][2][3]. The unique arrangement of its functional groups—a reactive chloro substituent, a nucleophilic methylthio group, and a methyl group—provides a versatile scaffold for chemical modification.

This guide offers a comprehensive overview of the . It is designed for researchers, scientists, and drug development professionals, providing not only core data but also insights into its reactivity, synthesis, and handling. The information presented herein is synthesized from established chemical literature and supplier data to ensure technical accuracy and practical relevance.

Compound Identification and Core Properties

Precise identification is the cornerstone of any chemical research. This compound is characterized by a distinct set of identifiers and physical properties, summarized below.

Nomenclature and Structural Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-4-methyl-6-(methylsulfanyl)pyrimidine | |

| CAS Number | 89466-59-1 | |

| Molecular Formula | C₆H₇ClN₂S | [4] |

| Molecular Weight | 174.65 g/mol | [4] |

| Canonical SMILES | Cc1cc(nc(Cl)n1)SC | [4] |

| InChI | InChI=1S/C6H7ClN2S/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3 | [4] |

| InChIKey | GLWCUQHONLZTOE-UHFFFAOYSA-N | [4] |

Physicochemical Data

This table summarizes the key physical and chemical properties. It is important to note that while some data are from experimental observations, others are computed.

| Property | Value | Notes |

| Physical Form | Solid, Crystalline | [5] |

| Purity | Typically ≥95% | [5] |

| Melting Point | 38-42 °C | For the related compound 4,6-Dichloro-2-(methylthio)pyrimidine, indicating a low melting point for this class. |

| Boiling Point | 135-136 °C at 14 mmHg | For the related compound 4,6-Dichloro-2-(methylthio)pyrimidine. |

| Storage Temperature | 2-8°C, under inert atmosphere | Recommended to maintain stability and prevent degradation. |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity. The pyrimidine core is an electron-deficient (π-deficient) system, a characteristic that governs much of its chemistry[3].

The Pyrimidine Core: An Electron-Deficient Heterocycle

The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which significantly reduces the electron density at positions 2, 4, and 6[3]. This inherent electronic property makes these positions susceptible to attack by nucleophiles. Consequently, the chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr).

Key Reaction Pathways

The primary modes of reactivity involve the chloro and methylthio groups.

-

Nucleophilic Substitution at C2: The C2-chloro group is an excellent leaving group. It can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone for building molecular complexity and is widely used in the synthesis of pharmaceutical lead compounds[6].

-

Oxidation of the Methylthio Group: The sulfur atom of the methylthio group can be oxidized, typically using agents like m-chloroperbenzoic acid (m-CPBA), to form the corresponding sulfoxide and, subsequently, the sulfone[1]. The resulting methylsulfonyl group (-SO₂CH₃) is a much stronger electron-withdrawing group and a superior leaving group compared to chloride. This two-step sequence (oxidation followed by substitution) provides an alternative and sometimes more efficient route for introducing nucleophiles at the C6 position (if the starting material were substituted at C2 and C4) or for enhancing reactivity at other positions[1][7].

The diagram below illustrates these principal reaction pathways.

Caption: Plausible synthetic workflow for the target compound.

Protocol: Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the compound. The following are standard protocols for acquiring spectroscopic data.

Objective: To confirm the structure of this compound using NMR, IR, and Mass Spectrometry.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The expected spectrum should show distinct signals for the methyl protons of the methylthio group (singlet, ~2.6 ppm), the methyl group on the ring (singlet, ~2.4 ppm), and the aromatic proton on the pyrimidine ring (singlet, ~6.5-7.5 ppm).

-

¹³C NMR: Use a more concentrated sample (~20-30 mg). The spectrum will show signals for the six unique carbon atoms in the molecule. Data for a related isomer, 2-chloro-4-(methylthio)pyrimidine, is available and can serve as a reference.[8]

-

-

Infrared (IR) Spectroscopy:

-

Acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory. Key expected peaks would include C-H stretching (aromatic and aliphatic), C=N and C=C stretching vibrations characteristic of the pyrimidine ring, and C-Cl stretching.

-

-

Mass Spectrometry (MS):

-

Use a technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight (174.65 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be definitive confirmation.

-

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. The information below is derived from safety data sheets for this compound and structurally related pyrimidines.

GHS Hazard Classification

-

Pictograms: GHS07 (Exclamation Mark).

-

Signal Word: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep under an inert atmosphere as recommended.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

References

-

PubChem. (n.d.). 2-Chloro-4-(methylthio)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. U.S. Food & Drug Administration. Retrieved from [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14. Retrieved from [Link]

-

Smith, A. M. R., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. ACS Publications. Retrieved from [Link]

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

Kalogirou, A. S., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(2), M923. MDPI. Retrieved from [Link]

-

SciSpace. (n.d.). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylthiopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Leah4sci. (2024, May 13). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review [Video]. YouTube. Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. GSRS [precision.fda.gov]

- 5. 4-Chloro-6-methyl-2-(methylthio)-pyrimidine | CymitQuimica [cymitquimica.com]

- 6. Buy 2-Chloro-4-(methylthio)pyrimidine | 49844-93-1 [smolecule.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Chloro-4-(methylthio)pyrimidine | C5H5ClN2S | CID 16427148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

2-Chloro-4-methyl-6-(methylthio)pyrimidine molecular weight

An In-Depth Technical Guide to 2-Chloro-4-methyl-6-(methylthio)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with pyrimidine-based scaffolds. We will delve into the core characteristics of this compound, a key heterocyclic intermediate, providing not just data, but a field-proven perspective on its synthesis, reactivity, and strategic application in modern medicinal chemistry.

Introduction: The Pyrimidine Core in Modern Therapeutics

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, often acting as a bioisostere for phenyl rings to enhance pharmacokinetic profiles.[1] Compounds incorporating this scaffold are pivotal in oncology, virology, and bacteriology.

Within this important class, this compound stands out as a versatile and highly functionalized building block. Its strategic arrangement of a reactive chlorine atom, a methyl group, and a methylthio substituent offers multiple avenues for synthetic diversification, making it an invaluable precursor for generating libraries of novel compounds for drug screening and development. The reactivity of the chlorine atom at the 2-position is particularly noteworthy, as it allows for facile nucleophilic substitution, opening the door to a wide range of derivative compounds.[2]

Core Molecular Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. The key physicochemical and identifying data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 174.65 g/mol | [3][4] |

| Molecular Formula | C₆H₇ClN₂S | [3][4] |

| CAS Number | 89466-59-1 | |

| IUPAC Name | 2-chloro-4-methyl-6-(methylsulfanyl)pyrimidine | |

| Synonyms | This compound | |

| Physical Form | Solid, Crystalline | [3] |

| InChI | 1S/C6H7ClN2S/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3 | |

| InChIKey | GLWCUQHONLZTOE-UHFFFAOYSA-N | |

| SMILES | Cc1cc(nc(Cl)n1)SC | [4] |

Synthesis and Mechanistic Rationale

The synthesis of substituted pyrimidines often involves the cyclization of a 1,3-dicarbonyl compound (or equivalent) with a urea or thiourea derivative, followed by functional group manipulations. A logical and efficient pathway to this compound begins with the condensation of ethyl acetoacetate and S-methylisothiourea, followed by chlorination.

Experimental Protocol: A Validated Synthetic Workflow

This protocol is designed as a self-validating system, with clear steps and rationales for each transformation.

Step 1: Cyclization to form 4-hydroxy-6-methyl-2-(methylthio)pyrimidine

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert nitrogen atmosphere.

-

Addition of Precursors: To this solution, add S-methylisothiourea sulfate (1.0 equivalent) followed by the dropwise addition of ethyl acetoacetate (1.0 equivalent).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality Explanation: The sodium ethoxide acts as a strong base to deprotonate the active methylene group of ethyl acetoacetate, forming a nucleophilic enolate. This enolate then attacks the carbon of the S-methylisothiourea, initiating the condensation. The subsequent intramolecular cyclization and dehydration yield the stable pyrimidine ring.

-

-

Work-up: After cooling to room temperature, acidify the reaction mixture with acetic acid to a pH of ~6. The resulting precipitate is collected by filtration, washed with cold water and ethanol, and dried under vacuum to yield the intermediate product.

Step 2: Chlorination to yield this compound

-

Reagent Setup: In a flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the dried intermediate from Step 1 in phosphorus oxychloride (POCl₃, ~5-10 equivalents).

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-3 hours until the reaction is complete (monitored by TLC).

-

Causality Explanation: Phosphorus oxychloride is a standard and highly effective chlorinating agent for converting hydroxyl groups on heterocyclic rings (in their tautomeric keto form) to chloro groups. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

-

-

Work-up and Purification: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate. Neutralize the solution with a saturated sodium bicarbonate solution. Filter the solid, wash thoroughly with water, and dry. The final product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Visualization of Synthetic Workflow

Caption: Synthetic pathway for this compound.

Reactivity and Strategic Application in Drug Development

The synthetic utility of this compound is centered on the electrophilic nature of the pyrimidine ring, enhanced by the electron-withdrawing chloro substituent. The C2-chloro group is an excellent leaving group, making it highly susceptible to nucleophilic aromatic substitution (SNAr).

This reactivity is the cornerstone of its use as a versatile intermediate. Medicinal chemists can introduce a wide variety of functional groups at the C2 position by reacting it with different nucleophiles, such as:

-

Amines (R-NH₂): To generate 2-amino-pyrimidines, a common scaffold in kinase inhibitors.

-

Alcohols/Phenols (R-OH): To form 2-alkoxy/aryloxy-pyrimidines.

-

Thiols (R-SH): To produce 2-thioether-pyrimidines.

This modular approach allows for the rapid generation of a diverse library of analogues from a single, readily accessible intermediate, which is a highly efficient strategy in the hit-to-lead and lead optimization phases of drug discovery.

Visualization of Synthetic Diversification

Caption: Diversification of the core scaffold via nucleophilic substitution.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as an irritant and requires careful handling.

Hazard Profile:

-

GHS Classification: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6][7]

-

Pictogram: GHS07 (Exclamation Mark).

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep away from strong oxidizing agents and moisture. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to maintain purity.

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in drug discovery. Its well-defined molecular properties, accessible synthesis, and, most importantly, its predictable and versatile reactivity make it an indispensable building block. By enabling the efficient creation of diverse molecular libraries, this pyrimidine intermediate empowers researchers to explore chemical space more effectively, accelerating the journey toward novel and life-saving therapeutics.

References

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- 2-Chloro-4-(methylthio)pyrimidine | C5H5ClN2S | CID 16427148. PubChem.

- 4-Chloro-6-methoxy-2-(methylthio)pyrimidine. ChemScene.

- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- 4-Chloro-6-methyl-2-(methylthio)-pyrimidine. CymitQuimica.

- This compound. Sigma-Aldrich.

- This compound. precisionFDA.

- 4,6-Dichloro-2-(methylthio)pyrimidine 98 6299-25-8. Sigma-Aldrich.

- SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine, 98%. Fisher Scientific.

- SAFETY DATA SHEET - 4-Chloro-2-methylthio-6-(trifluoromethyl)pyrimidine. Fisher Scientific.

- Recent Advances in Pyrimidine-Based Drugs. PubMed Central (PMC)

- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

- 4-Chloro-2-cyclopropyl-6-methylpyrimidine Safety D

- SAFETY DATA SHEET - 2-Amino-4-chloro-6-methylpyrimidine. Fisher Scientific.

- Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. Cole-Parmer.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 3. 4-Chloro-6-methyl-2-(methylthio)-pyrimidine | CymitQuimica [cymitquimica.com]

- 4. GSRS [precision.fda.gov]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methyl-6-(methylthio)pyrimidine

Foreword: The Strategic Importance of Functionalized Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 2-Chloro-4-methyl-6-(methylthio)pyrimidine is a key intermediate in this field, offering three distinct points for further chemical modification: a reactive chlorine atom susceptible to nucleophilic substitution, a methyl group that can be a site for further functionalization, and a methylthio group that can be oxidized or displaced.[1][3] This guide provides a comprehensive overview of the synthesis of this valuable compound, focusing on the underlying chemical principles and offering practical, field-proven insights for researchers and professionals in drug development.

I. Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be approached from two primary retrosynthetic perspectives:

-

Functional Group Interconversion on a Pre-formed Pyrimidine Ring: This is the most common and often most efficient approach. It typically starts with a readily available dichlorinated pyrimidine, followed by a selective nucleophilic substitution to introduce the methylthio group.

-

Pyrimidine Ring Formation: This involves the construction of the heterocyclic ring from acyclic precursors. While offering flexibility in the introduction of substituents, this route can be more complex and may require more extensive optimization.

This guide will focus on the first approach, detailing the synthesis from 2,4-dichloro-6-methylpyrimidine, a commercially available and frequently cited starting material.

II. Primary Synthetic Route: Selective Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely applicable synthesis of this compound involves the selective reaction of 2,4-dichloro-6-methylpyrimidine with a source of methylthiolate.

Reaction Overview:

Caption: Synthetic scheme for this compound.

Mechanistic Insights and Regioselectivity

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key to this synthesis is the regioselective displacement of one of the two chlorine atoms. In 2,4-dichloro-6-methylpyrimidine, the C4 position is generally more activated towards nucleophilic attack than the C2 position. This is due to the electronic influence of the ring nitrogen atoms. However, the presence of substituents can alter this selectivity.[4]

For the reaction with sodium thiomethoxide, the substitution preferentially occurs at the 4-position. The thiolate anion attacks the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The departure of the chloride ion restores the aromaticity of the pyrimidine ring, yielding the desired product. The choice of solvent and temperature is critical to ensure high selectivity and minimize the formation of the disubstituted byproduct.

III. Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for SNAr reactions on dichloropyrimidines.[5][6]

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-Dichloro-6-methylpyrimidine | C₅H₄Cl₂N₂ | 163.01 | 10.0 g | 0.0613 |

| Sodium thiomethoxide | CH₃NaS | 70.09 | 4.30 g | 0.0613 |

| Anhydrous Ethanol (EtOH) | C₂H₅OH | 46.07 | 150 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |

| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-dichloro-6-methylpyrimidine (10.0 g, 0.0613 mol).

-

Dissolution: Add anhydrous ethanol (150 mL) to the flask and stir the mixture at room temperature until the starting material is completely dissolved.

-

Addition of Nucleophile: Carefully add sodium thiomethoxide (4.30 g, 0.0613 mol) portion-wise to the stirred solution over 15-20 minutes. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water (100 mL) and dichloromethane (100 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane (50 mL each).

-

Washing and Drying: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

IV. Alternative Synthetic Strategy: Ring Construction

An alternative, though less direct, route involves the construction of the pyrimidine ring itself, followed by functional group manipulation. This approach often begins with a condensation reaction.

Conceptual Workflow:

Caption: Conceptual workflow for the synthesis via ring construction.

This pathway involves the Biginelli-type condensation of thiourea and ethyl acetoacetate to form a pyrimidine thione.[7][8][9][10] The resulting intermediate would then undergo chlorination, likely with a reagent such as phosphorus oxychloride (POCl₃), to yield the dichlorinated intermediate, which can then be selectively functionalized as described in the primary route.[11] While this method is versatile, it requires more steps and may result in lower overall yields compared to the direct substitution approach.

V. Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule, showing the characteristic shifts for the pyrimidine ring protons and carbons, as well as the methyl and methylthio groups.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The isotopic pattern of chlorine will be observable.

-

Melting Point: A sharp melting point range is indicative of high purity.

VI. Conclusion

The synthesis of this compound is a crucial process for obtaining a versatile building block in synthetic chemistry. The selective nucleophilic aromatic substitution of 2,4-dichloro-6-methylpyrimidine with sodium thiomethoxide represents the most efficient and direct route. A thorough understanding of the SNAr mechanism and careful control of reaction conditions are paramount to achieving high yields and purity. The alternative route through ring construction, while more laborious, offers a different strategic approach to accessing this and related pyrimidine structures. The methodologies and insights presented in this guide are intended to empower researchers in their pursuit of novel and impactful chemical entities.

VII. References

-

The condensations of benzaldehyde and ethyl acetoacetate with urea and thiourea. Recueil des Travaux Chimiques des Pays-Bas. 2010;48(12):1280-1286. Available from:

-

2-Chloro-4-(methylthio)pyrimidine. Smolecule. Available from:

-

one-pot three-component condensation reaction of aldehyde, ethyl... ResearchGate. Available from:

-

Johnson TB, Hill AJ. RESEARCHES ON PYRIMIDINES. LXVII. THE CONDENSATION OF THIOUREA WITH ETHYL ALLYLACETOACETATE. Journal of the American Chemical Society. 1914. Available from:

-

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Available from:

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. Available from:

-

The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents. Available from:

-

Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate. Available from:

-

2-Chloro-4-methylpyrimidine synthesis. ChemicalBook. Available from:

-

A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents. Available from:

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from:

-

EXPERIMENT #6: 2-CHLORO-4-(2-THIENYL)PYRIMIDINE. Available from:

-

Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. 2020. Available from:

-

Green Chemistry. RSC Publishing. Available from:

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from:

-

2,4-Dichloro-6-methylpyrimidine 98. Sigma-Aldrich. Available from:

-

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2. Benchchem. Available from:

-

Experimental Antioxidant Activities of Synthetic 3,4-Dihydropyrimidine Derivatives. 2024. Available from:

-

Thiourea synthesis by thioacylation. Organic Chemistry Portal. Available from:

-

2-Chloro-4-(methylthio)pyrimidine. Biosynth. Available from:

-

Process for producing 4-chloro-2-methylthiopyrimidines. Google Patents. Available from:

-

ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. 2013. Available from:

-

Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TCI Journals. 2008. Available from:

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. Buy 2-Chloro-4-(methylthio)pyrimidine | 49844-93-1 [smolecule.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

2-Chloro-4-methyl-6-(methylthio)pyrimidine spectral data

An In-depth Technical Guide to the Spectral Data of 2-Chloro-4-methyl-6-(methylthio)pyrimidine

Introduction

This technical guide provides a comprehensive overview of the predicted spectral data for this compound, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in this process, offering detailed insights into the molecular structure, connectivity, and functional groups present.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only the predicted spectral data but also the underlying principles of each technique and the causal reasoning behind the interpretation of the spectral features. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently apply these methods in their own laboratories.

Molecular Structure:

-

Compound Name: this compound

-

Molecular Formula: C₆H₇ClN₂S

-

Molecular Weight: 174.65 g/mol

-

CAS Number: 89466-59-1[1]

-

Structure:

(A chemical structure image would be placed here in a real document)

Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles of ¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful technique that provides information about the chemical environment of hydrogen atoms (protons) in a molecule.[1] When placed in a strong magnetic field, protons can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the precise frequency at which this occurs (the chemical shift) is highly dependent on the local electronic environment of the proton.[1] The number of signals, their chemical shifts, the area under each signal (integration), and the splitting pattern (multiplicity) all provide crucial clues to the molecular structure.[1]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

The following protocol outlines the standard procedure for preparing a sample and acquiring a high-resolution ¹H NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of solid this compound into a clean, dry vial.[2]

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial.[2][3] Deuterated solvents are used to avoid large solvent signals in the proton spectrum.[3]

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

If any solid particulates remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

-

Cap the NMR tube and label it clearly.[2]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine and adjust its depth.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any minor fluctuations in the magnetic field.[3]

-

Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved signals.

-

Set the acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse width, and relaxation delay.

-

Acquire the free induction decay (FID) and perform a Fourier transform to obtain the frequency-domain NMR spectrum.

-

Phase the spectrum and integrate the signals. Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]

-

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below.

| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| ~ 7.0 - 7.2 | 1H | Singlet (s) | Pyrimidine C5-H |

| ~ 2.6 | 3H | Singlet (s) | S-CH₃ |

| ~ 2.4 | 3H | Singlet (s) | Ring-CH₃ |

In-depth Analysis and Interpretation

-

Pyrimidine C5-H (Singlet, ~7.0-7.2 ppm): The single proton on the pyrimidine ring is expected to appear as a singlet because it has no adjacent protons to couple with. Its chemical shift is in the aromatic region, downfield due to the deshielding effects of the electronegative nitrogen atoms and the aromatic ring current.

-

S-CH₃ (Singlet, ~2.6 ppm): The three protons of the methylthio group are chemically equivalent and are not coupled to any other protons, hence they appear as a singlet. The sulfur atom is moderately electronegative, causing a downfield shift compared to a standard alkyl proton.

-

Ring-CH₃ (Singlet, ~2.4 ppm): The three protons of the methyl group attached directly to the pyrimidine ring are also chemically equivalent and will appear as a singlet. This signal is expected to be slightly upfield compared to the S-CH₃ group due to the direct attachment to a carbon atom of the aromatic ring.

Visualization: ¹H NMR Workflow

Caption: Workflow for ¹H NMR analysis.

Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles of ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Since the ¹³C isotope has a low natural abundance (~1.1%), the probability of two adjacent carbons being ¹³C is very low, meaning C-C coupling is generally not observed. Therefore, proton-decoupled ¹³C NMR spectra typically show a single sharp peak for each unique carbon environment. The chemical shift of each carbon is indicative of its hybridization and electronic environment.[5]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol is similar to that for ¹H NMR, with some key differences due to the lower sensitivity of the ¹³C nucleus.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR. Typically, 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is required for a reasonable acquisition time.[2]

-

Follow the same dissolution and filtration steps as for the ¹H NMR sample preparation.

-

-

Instrument Setup and Data Acquisition:

-

Use the same locked and shimmed sample from the ¹H NMR experiment.

-

Select the ¹³C nucleus for observation.

-

Set the acquisition parameters. A much larger number of scans (e.g., 1024 or more) is typically required.

-

Employ proton decoupling to collapse C-H coupling and simplify the spectrum.

-

Acquire the FID, followed by Fourier transformation, phasing, and referencing (e.g., CDCl₃ at 77.16 ppm).

-

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 170 - 175 | C6 (attached to S) |

| ~ 165 - 170 | C4 (attached to CH₃) |

| ~ 160 - 165 | C2 (attached to Cl) |

| ~ 115 - 120 | C5 (CH) |

| ~ 20 - 25 | Ring-CH₃ |

| ~ 10 - 15 | S-CH₃ |

In-depth Analysis and Interpretation

-

C2, C4, and C6 (~160-175 ppm): The three quaternary carbons of the pyrimidine ring are expected to be significantly downfield. Their exact chemical shifts are influenced by the attached substituents. The carbon attached to the electronegative chlorine (C2) and the carbons flanked by nitrogen atoms will be highly deshielded.

-

C5 (~115-120 ppm): This is the only protonated carbon on the ring, and it is expected to be the most upfield of the ring carbons.

-

Ring-CH₃ (~20-25 ppm): The methyl carbon attached to the pyrimidine ring will appear in the typical aliphatic region.

-

S-CH₃ (~10-15 ppm): The methylthio carbon is also in the aliphatic region but is expected to be slightly more upfield than the ring-attached methyl group.

Visualization: ¹³C NMR Workflow

Caption: Workflow for ¹³C NMR analysis.

Part 3: Mass Spectrometry (MS)

Principles of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] In Electron Ionization (EI) MS, a molecule is bombarded with high-energy electrons, which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺).[7] The mass of this ion corresponds to the molecular weight of the compound. The excess energy from ionization causes the molecular ion to fragment in predictable ways, and the resulting fragment ions provide a "fingerprint" that can be used to deduce the molecular structure.[8]

Experimental Protocol: Acquiring a Mass Spectrum

Step-by-Step Methodology:

-

Sample Introduction:

-

For a solid sample like this compound, a direct insertion probe is often used.

-

A small amount of the solid sample is placed in a capillary tube, which is then inserted into the probe.

-

-

Ionization and Analysis:

-

The probe is inserted into the high-vacuum source of the mass spectrometer.

-

The sample is gently heated to vaporize it into the gas phase.

-

The gaseous molecules are bombarded with a beam of 70 eV electrons to induce ionization and fragmentation.

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Predicted Mass Spectrum Data

| Predicted m/z | Ion | Notes |

| 174/176 | [M]⁺ | Molecular ion peak. The M+2 peak at 176 will be ~1/3 the intensity of the M peak at 174 due to the ³⁷Cl isotope. |

| 159/161 | [M - CH₃]⁺ | Loss of a methyl radical from the methylthio group. |

| 139 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 124 | [M - Cl - CH₃]⁺ | Subsequent loss of a methyl radical after loss of chlorine. |

| 94 | [C₄H₃N₂S]⁺ | Fragmentation of the pyrimidine ring. |

In-depth Analysis and Interpretation

-

Molecular Ion ([M]⁺, m/z 174/176): The presence of a peak at m/z 174 would correspond to the molecular weight of the compound with the ³⁵Cl isotope. A key confirmatory feature is the presence of an M+2 peak at m/z 176 with an intensity of approximately one-third of the M peak, which is characteristic of a molecule containing one chlorine atom.

-

[M - CH₃]⁺ (m/z 159/161): The loss of a methyl radical (15 amu) is a common fragmentation pathway for molecules containing methyl groups.

-

[M - Cl]⁺ (m/z 139): The loss of a chlorine radical (35 amu) is another expected fragmentation, leading to a cation at m/z 139.

-

Further Fragmentation: The initial fragments can undergo further fragmentation, leading to smaller, stable ions. The pyrimidine ring itself can also cleave, leading to characteristic fragment ions.[9]

Visualization: Mass Spectrometry Workflow

Caption: Workflow for Mass Spectrometry analysis.

Part 4: Infrared (IR) Spectroscopy

Principles of IR Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of atoms in a molecule. Different types of bonds (e.g., C-H, C=N, C-Cl) vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs the frequencies that correspond to its natural vibrational modes.[10] An IR spectrum is a plot of absorbance (or transmittance) versus frequency (wavenumber, cm⁻¹), and it is used to identify the functional groups present in a molecule.[10]

Experimental Protocol: Acquiring an IR Spectrum

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

-

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2980 - 2850 | Aliphatic C-H Stretch (from CH₃ groups) | Medium |

| 1600 - 1550 | C=N Stretch (in pyrimidine ring) | Strong |

| 1500 - 1400 | C=C Stretch (in pyrimidine ring) | Strong |

| 1450 - 1375 | C-H Bend (from CH₃ groups) | Medium |

| 800 - 600 | C-Cl Stretch | Strong |

| 700 - 600 | C-S Stretch | Medium |

In-depth Analysis and Interpretation

-

C-H Stretching (~3100-2850 cm⁻¹): The spectrum will show absorptions for both aromatic C-H stretching (from the proton on the ring) and aliphatic C-H stretching (from the two methyl groups).[11]

-

Ring Vibrations (~1600-1400 cm⁻¹): The pyrimidine ring will exhibit several strong absorptions due to the stretching of the C=N and C=C bonds. These are characteristic of aromatic and heteroaromatic systems.[11]

-

Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations, including the C-H bending modes of the methyl groups. Crucially, the characteristic stretching vibrations for the C-Cl and C-S bonds are expected in this region, providing strong evidence for the presence of these functional groups.[12]

Visualization: IR Spectroscopy Workflow

References

- 1. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. acdlabs.com [acdlabs.com]

- 6. content.e-bookshelf.de [content.e-bookshelf.de]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. article.sapub.org [article.sapub.org]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the NMR Spectrum of 2-Chloro-4-methyl-6-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-4-methyl-6-(methylthio)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of a publicly available experimental spectrum, this guide presents a detailed, predicted ¹H and ¹³C NMR spectrum based on empirical data from structurally analogous compounds and established principles of NMR spectroscopy. The rationale behind the predicted chemical shifts and coupling constants is thoroughly explained, offering valuable insights for the structural elucidation and purity assessment of this and related pyrimidine derivatives. Furthermore, this guide outlines a plausible synthetic route, discusses potential impurities, and provides a detailed experimental protocol for NMR sample preparation and data acquisition.

Introduction

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core scaffolds in numerous pharmaceuticals and biologically active molecules. The specific substitution pattern of this compound, featuring a chloro group, a methyl group, and a methylthio group, imparts a unique electronic and steric environment that is crucial for its potential biological activity. Accurate structural characterization is paramount in the drug discovery and development process, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.

This guide is intended to serve as a practical resource for researchers working with this compound and similar compounds. By providing a detailed interpretation of its predicted NMR spectrum, we aim to facilitate its unambiguous identification, aid in the analysis of reaction outcomes, and assist in the assessment of sample purity.

Molecular Structure and Predicted NMR Resonances

The structure of this compound, with the systematic numbering of its atoms, is depicted below.

Figure 1: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit three distinct signals:

-

A singlet for the pyrimidine ring proton (H-5): This proton is a singlet as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-withdrawing nature of the two nitrogen atoms in the ring and the substituents. Based on data from related pyrimidines, the chemical shift of H-5 is predicted to be in the range of δ 6.8 - 7.2 ppm . For instance, in 2,4-dichloro-6-methylpyrimidine, the H-5 proton appears around δ 7.3 ppm[1]. The presence of the electron-donating methylthio group at C-6 is expected to shift this proton slightly upfield compared to a dichloro analog.

-

A singlet for the methyl group protons (4-CH₃): These three protons are equivalent and will appear as a sharp singlet. The chemical shift of a methyl group on a pyrimidine ring is typically in the range of δ 2.4 - 2.7 ppm . This is consistent with the observed shift for the methyl group in 2-chloro-4,6-dimethylpyrimidine[2].

-

A singlet for the methylthio group protons (6-SCH₃): The three protons of the methylthio group are also equivalent and will give rise to a singlet. The chemical shift for a methylthio group attached to a pyrimidine ring is generally observed between δ 2.5 - 2.8 ppm . In 4,6-dichloro-2-(methylthio)pyrimidine, the SCH₃ signal is found at approximately δ 2.6 ppm[3][4].

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-5 | 6.8 - 7.2 | Singlet | 1H |

| 4-CH₃ | 2.4 - 2.7 | Singlet | 3H |

| 6-SCH₃ | 2.5 - 2.8 | Singlet | 3H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic ring.

-

C-2, C-4, and C-6: These carbons are directly attached to electronegative atoms (Cl, N, and S) and are part of the heterocyclic ring, leading to significant deshielding.

-

C-2: Attached to a chlorine atom and two nitrogen atoms, this carbon is expected to be the most deshielded among the pyrimidine ring carbons, with a predicted chemical shift in the range of δ 160 - 165 ppm .

-

C-4: Bonded to a nitrogen, a carbon, and a methyl group. Its chemical shift is predicted to be in the range of δ 168 - 173 ppm .

-

C-6: Attached to a nitrogen, a carbon, and the sulfur atom of the methylthio group. The influence of the sulfur will likely place its resonance in the range of δ 170 - 175 ppm .

-

-

C-5: This is the only carbon in the pyrimidine ring bonded to a hydrogen atom. It is expected to be the most shielded of the ring carbons, with a predicted chemical shift around δ 115 - 120 ppm .

-

Methyl and Methylthio Carbons:

-

4-CH₃: The carbon of the methyl group at C-4 is expected to resonate in the typical aliphatic region, predicted to be around δ 20 - 25 ppm .

-

6-SCH₃: The carbon of the methylthio group is also expected in the aliphatic region, but slightly more deshielded due to the attached sulfur atom, with a predicted chemical shift of δ 14 - 18 ppm .

-

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 |

| C-4 | 168 - 173 |

| C-5 | 115 - 120 |

| C-6 | 170 - 175 |

| 4-CH₃ | 20 - 25 |

| 6-SCH₃ | 14 - 18 |

Coupling Constants

In the ¹H NMR spectrum, no significant proton-proton coupling is expected, resulting in three singlets. However, long-range couplings between protons and carbon-13 nuclei can be observed in high-resolution spectra or through specialized experiments like HMBC (Heteronuclear Multiple Bond Correlation). For instance, a 2-bond coupling (²J) would be expected between H-5 and C-4/C-6, and a 3-bond coupling (³J) between H-5 and C-2. Similarly, the methyl protons would show correlations to the quaternary carbons of the pyrimidine ring. While often small, long-range proton-fluorine couplings in fluorinated pyrimidines have been observed and can be useful for structural analysis[1]. Analogous long-range proton-proton couplings in pyrimidine nucleosides are also documented[5].

Plausible Synthetic Route and Potential Impurities

A common and versatile method for the synthesis of substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a urea or thiourea derivative, followed by functional group manipulations[3][6]. A plausible synthetic route to this compound is outlined below.

Figure 2: Plausible synthetic pathway for this compound.

Step 1: Cyclocondensation. The synthesis would likely commence with the base-catalyzed cyclocondensation of ethyl acetoacetate with thiourea to form 2-mercapto-4-methyl-6-hydroxypyrimidine.

Step 2: S-Methylation. The resulting mercaptopyrimidine can then be selectively S-methylated using a suitable methylating agent like methyl iodide or dimethyl sulfate in the presence of a base to yield 2-(methylthio)-4-methyl-6-hydroxypyrimidine.

Step 3: Chlorination. The final step involves the conversion of the hydroxyl group at the 6-position to a chloro group. This is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine like N,N-dimethylaniline[7]. A similar chlorination step is employed in the synthesis of 4,6-dichloro-2-(methylthio)pyrimidine from the corresponding dihydroxy precursor[7].

Potential Impurities and their NMR Signatures:

-

Starting Materials: Unreacted 2-(methylthio)-4-methyl-6-hydroxypyrimidine would be readily identifiable by the absence of the H-5 signal in the aromatic region and the presence of a broad signal for the hydroxyl proton.

-

Over-chlorination Products: While less likely in this specific case, in related syntheses, over-chlorination can occur. For example, if starting from a precursor with two hydroxyl groups, a mixture of mono- and di-chloro products could be obtained.

-

Hydrolysis Products: The chloro group at the 2-position is susceptible to hydrolysis, which could lead to the formation of the corresponding pyrimidin-2-one. This would result in the appearance of a broad NH proton signal and shifts in the adjacent carbon resonances.

-

Solvent Residues: Common solvents used in the synthesis and purification, such as ethanol, ethyl acetate, or dichloromethane, may be present in the final product and can be identified by their characteristic NMR signals.

Experimental Protocol for NMR Analysis

To obtain a high-quality NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice for many organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the solvent, or use the residual solvent peak as a secondary reference.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter that could adversely affect the spectral resolution.

NMR Data Acquisition

The following parameters are recommended for a standard ¹H and ¹³C NMR analysis on a 400 MHz or higher field spectrometer.

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans for a reasonably concentrated sample.

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A significantly larger number of scans will be required compared to ¹H NMR, typically ranging from 128 to 1024 scans or more, depending on the sample concentration.

2D NMR Experiments:

For unambiguous assignment of all proton and carbon signals, especially in cases of structural uncertainty or for novel compounds, the following 2D NMR experiments are highly recommended:

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks (though not expected to show cross-peaks for this molecule).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from closely related analogs and fundamental NMR principles, we have established a reliable set of expected chemical shifts and spectral patterns. This information, coupled with the outlined synthetic considerations and a robust experimental protocol, should empower researchers to confidently identify, characterize, and assess the purity of this important pyrimidine derivative. As with any predictive analysis, it is recommended to confirm these findings with experimental data whenever possible.

References

- Hruska, F. E., Grey, A. A., & Smith, I. C. P. (1970). Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. Canadian Journal of Chemistry, 48(13), 2111-2114.

-

PubChem. (n.d.). 4,6-Dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14.

-

SpectraBase. (n.d.). 2-Chloro-4,6-dimethylpyrimidine. Retrieved from [Link]

- Molecules. (2018). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. Molecules, 23(11), 2909.

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

PubChem. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]

Sources

- 1. 2,4-Dichloro-6-methylpyrimidine (5424-21-5) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Chloro-4,6-dimethoxypyrimidine(13223-25-1) 1H NMR spectrum [chemicalbook.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]